molecular formula C20H23ClN4O3 B2448458 (4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2034245-72-0

(4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B2448458
CAS No.: 2034245-72-0
M. Wt: 402.88
InChI Key: LPHKQRJGIKLWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone: is a complex organic compound characterized by its intricate molecular structure, which includes multiple functional groups such as chloro, methoxy, piperazine, and tetrahydropyrazolo[1,5-a]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures, followed by their combination through specific chemical reactions[_{{{CITATION{{{_3{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 .... One common synthetic route involves the following steps:

  • Synthesis of 5-Chloro-2-methoxybenzoic acid: : This can be achieved through the chlorination of 2-methoxybenzoic acid using appropriate chlorinating agents.

  • Formation of Piperazine Derivative: : The 5-chloro-2-methoxybenzoic acid is then reacted with piperazine to form the corresponding piperazine derivative.

  • Synthesis of Tetrahydropyrazolo[1,5-a]pyridine: : This involves the cyclization of appropriate precursors to form the tetrahydropyrazolo[1,5-a]pyridine ring[_{{{CITATION{{{_3{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....

  • Coupling Reaction: : Finally, the piperazine derivative is coupled with the tetrahydropyrazolo[1,5-a]pyridine derivative to form the target compound[_{{{CITATION{{{_3{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chloro and methoxy groups can be oxidized under specific conditions.

  • Reduction: : The compound can be reduced to remove certain functional groups.

  • Substitution: : Various substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or as a probe in biochemical assays.

  • Industry: : It can be used in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other piperazine derivatives or tetrahydropyrazolo[1,5-a]pyridine derivatives, but the presence of both chloro and methoxy groups in this compound sets it apart. Some similar compounds include:

  • 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone: : Exhibits anti-nauseant properties.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O3/c1-28-18-6-5-14(21)12-15(18)19(26)23-8-10-24(11-9-23)20(27)16-13-22-25-7-3-2-4-17(16)25/h5-6,12-13H,2-4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHKQRJGIKLWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.